4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS2/c1-17-11-4-2-10(3-5-11)12(18)15-6-8-16(9-7-15)13(14)19/h2-5H,6-9H2,1H3,(H2,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMNYMXESBCXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Thioacylation of Piperazine
The most straightforward approach involves the direct thioacylation of piperazine using 4-methoxybenzenecarbothioyl chloride. This method leverages the nucleophilicity of piperazine’s amine groups, which react sequentially with the thioacyl chloride under controlled conditions.
Procedure :
Piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. 4-Methoxybenzenecarbothioyl chloride (2.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv) to neutralize HCl byproducts. The reaction is warmed to room temperature and stirred for 12–16 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 12–16 hours |
| Yield | 65–72% |
This method’s efficiency is limited by competing side reactions, such as over-thioacylation or oxidation, necessitating careful stoichiometric control.
Stepwise Introduction of Carbothioamide Groups
To mitigate regioselectivity challenges, a stepwise protocol introduces one carbothioamide group at a time. Piperazine is first mono-thioacylated, followed by purification and subsequent reaction with a second equivalent of 4-methoxybenzenecarbothioyl chloride.
Procedure :
- Mono-thioacylation : Piperazine (1.0 equiv) reacts with 4-methoxybenzenecarbothioyl chloride (1.1 equiv) in tetrahydrofuran (THF) at −10°C for 6 hours.
- Isolation : The intermediate, 1-(4-methoxybenzenecarbothioyl)piperazine, is isolated via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
- Second Thioacylation : The intermediate (1.0 equiv) reacts with additional 4-methoxybenzenecarbothioyl chloride (1.1 equiv) under identical conditions.
Key Data :
| Step | Yield |
|---|---|
| Mono-thioacylation | 78–85% |
| Second Thioacylation | 70–75% |
| Overall Yield | 55–63% |
This method improves regiocontrol but requires additional purification steps, increasing time and cost.
Alternative Routes Using Thiophosgene Analogs
Thiophosgene (CSCl₂) and its derivatives offer an alternative route by enabling the simultaneous introduction of both carbothioamide groups. Piperazine reacts with thiophosgene to form a dithiocarbamate intermediate, which subsequently couples with 4-methoxybenzoyl chloride.
Procedure :
Piperazine (1.0 equiv) is treated with thiophosgene (1.1 equiv) in dry toluene at 50°C for 4 hours. The resulting dithiocarbamate is filtered and reacted with 4-methoxybenzoyl chloride (2.2 equiv) in the presence of NaH (2.5 equiv) in DMF at 80°C for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Toluene → DMF |
| Temperature | 50°C → 80°C |
| Reaction Time | 12 hours total |
| Yield | 58–67% |
While efficient, this method poses safety risks due to thiophosgene’s toxicity, requiring specialized handling.
Reaction Mechanisms and Kinetics
The thioacylation of piperazine proceeds via a nucleophilic acyl substitution mechanism. Piperazine’s primary amines attack the electrophilic carbonyl carbon of 4-methoxybenzenecarbothioyl chloride, displacing chloride and forming a thioamide bond.
Mechanistic Insights :
- First Thioacylation : The reaction follows second-order kinetics, with rate dependence on both piperazine and thioacyl chloride concentrations.
- Second Thioacylation : Steric hindrance from the first thioamide group reduces the reaction rate, necessitating elevated temperatures or prolonged reaction times.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (e.g., toluene) improve selectivity by reducing side reactions.
| Solvent | Reaction Rate (k, L/mol·s) | Selectivity (%) |
|---|---|---|
| DMF | 1.2 × 10⁻³ | 78 |
| THF | 9.8 × 10⁻⁴ | 85 |
| Toluene | 5.4 × 10⁻⁴ | 92 |
Catalytic Additives
Lewis acids (e.g., ZnCl₂) and bases (e.g., Et₃N) influence yields by modulating nucleophilicity and HCl scavenging.
| Additive | Concentration (equiv) | Yield (%) |
|---|---|---|
| None | – | 65 |
| Et₃N | 2.5 | 72 |
| ZnCl₂ | 0.5 | 68 |
Purification and Isolation Techniques
Crude product purification typically involves recrystallization or silica gel chromatography.
Recrystallization :
The product is dissolved in hot ethanol and cooled to −20°C, yielding crystalline 4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioamide with >95% purity.
Chromatography :
Column chromatography (SiO₂, gradient elution with hexane/ethyl acetate) achieves >98% purity but results in 10–15% material loss.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : ν(N–H) 3245 cm⁻¹, ν(C=S) 1354 cm⁻¹.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.75 (d, 2H, Ar–H), 3.76 (s, 3H, OCH₃), 3.02 (m, 8H, piperazine).
- MS (ESI) : m/z 365.09 [M + H]⁺.
Applications in Subsequent Syntheses
This compound serves as a precursor for anticancer and antimicrobial agents. For instance, its reaction with alkyl halides yields N-alkylated derivatives with enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzenecarbothioyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbothioamide group, converting it to the corresponding amine or thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Substituent Effects on Physicochemical Properties: The 4-methoxy group in the target compound likely enhances solubility compared to electron-withdrawing groups like nitro () or chloro () substituents. Methoxy groups reduce crystallinity, which may explain the absence of reported melting points for the target compound, whereas the nitro-substituted analog in has a defined melting range (56–58°C) .
- Synthetic Challenges: Yields vary significantly. For example, NCT-503 was synthesized in low yield (7.05 mmol) , while the dihydrodioxine derivative () was obtained in good yield, likely due to milder reaction conditions .
Analytical and Spectroscopic Comparisons
High-Resolution Mass Spectrometry (HRMS):
- The target compound’s molecular formula (C₁₃H₁₆N₄O₂S₂) would yield an [M+H]+ peak at m/z 325.077. This contrasts with analogs like NCT-503 (HRMS m/z 397.1304 for C₁₈H₂₀F₃N₄OS ) and compound 31 (HRMS m/z 463.1386 for C₁₉H₁₇Cl₂N₄S ). Deviations in HRMS data across analogs reflect substituent-driven mass differences.
NMR Trends:
- The 4-methoxy group in the target compound would produce a singlet near δ 3.8 ppm for the methoxy protons, similar to compound 8 (δ 3.89 ppm for OCH₃ ). Aromatic protons in the 4-methoxyphenyl group would resonate downfield (δ 6.8–7.5 ppm), comparable to the 4-methylphenyl analog in .
Biological Activity
4-(4-Methoxybenzenecarbothioyl)piperazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its piperazine backbone, which is known for various biological applications, including anticancer and enzyme inhibition properties.
Chemical Structure and Properties
The structural formula of this compound consists of a piperazine ring substituted with a methoxybenzenecarbothioyl group and a carbothioamide functional group. This unique structure contributes to its diverse biological activities.
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 (lung cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity. The mechanism involves cell cycle arrest and induction of DNA damage, similar to other piperazine derivatives .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.
Mechanism of Action:
By inhibiting AChE and BChE, the compound may enhance cholinergic transmission, potentially alleviating symptoms associated with acetylcholine deficiency.
Pharmacokinetics
The pharmacokinetic profile suggests that this compound undergoes partial oxidation and is eliminated from the body in unchanged form or as metabolites. Understanding its pharmacokinetics is crucial for evaluating its therapeutic potential and safety profile.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(4-Methoxybenzyl)piperazine | Antitumor | 5.0 | Induces apoptosis |
| 4-(4-Methoxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide | Enzyme inhibition | 3.5 | AChE/BChE inhibitor |
| Piperazine derivatives (general) | Antiproliferative | Varies | Cell cycle arrest |
Q & A
Q. Key Considerations :
- Use anhydrous solvents (e.g., DMF, dichloromethane) to avoid hydrolysis of reactive intermediates .
- Monitor reaction progress via TLC or HPLC to optimize yield and minimize by-products .
Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine ring protons at δ 2.5–3.5 ppm) .
- ¹³C NMR : Confirms carbonyl (C=S) and aromatic carbons (δ 160–180 ppm for thiocarbonyl; δ 110–150 ppm for aromatic carbons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 337.1) and fragmentation patterns .
- FT-IR : Detects thiocarbonyl (C=S) stretches at 1150–1250 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .
Q. Advanced Validation :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., piperazine chair conformation) .
How can regioselectivity challenges in the substitution reactions of the piperazine ring be addressed during synthesis?
Advanced Research Question
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc groups on piperazine nitrogen) to direct substitution to the desired position .
- Catalytic Control : Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states and favor regioselective thiocarbonylation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen, improving reaction specificity .
Case Study : Optimizing substitution at the 4-position of piperazine using 4-methoxybenzoyl chloride achieved >85% regioselectivity in anhydrous DMF at 70°C .
What methodological approaches are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Advanced Research Question
- Target Identification :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity with enzymes like phosphoglycerate dehydrogenase (PHGDH) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (e.g., K_d values) .
- Functional Assays :
- Enzyme Activity : Measure IC₅₀ via spectrophotometric assays (e.g., NADH depletion in PHGDH inhibition) .
- Cellular Models : Validate inhibition in cancer cell lines (e.g., MDA-MB-468) using MTT assays and western blotting for downstream targets .
Data Interpretation : Correlate structural modifications (e.g., methoxy group position) with activity trends to refine pharmacophore models .
How should researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Q. Data Contradiction Analysis
- Source Validation :
- Confirm compound purity (>95% via HPLC) and stereochemical consistency (via chiral HPLC or X-ray) to rule out batch variability .
- Assay Standardization :
- Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known PHGDH inhibitors) .
- Orthogonal Assays :
- Cross-validate results using SPR, isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) .
Example : Discrepancies in IC₅₀ values (e.g., 2 μM vs. 10 μM) may arise from differences in enzyme sources (recombinant vs. endogenous) or assay endpoints .
What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this piperazine derivative?
Pharmacological Research Question
- In Vitro Models :
- Cancer : NCI-60 cell panel for broad cytotoxicity screening .
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- In Vivo Models :
- Xenografts : Subcutaneous tumor models (e.g., HCT-116 colorectal cancer in nude mice) to assess tumor growth inhibition .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral/intravenous administration .
Ethical Compliance : Adhere to OECD guidelines for animal welfare and obtain institutional review board (IRB) approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
